molecular formula C23H24N4O4 B11303840 5-(4-Acetylpiperazin-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

5-(4-Acetylpiperazin-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11303840
M. Wt: 420.5 g/mol
InChI Key: FINIHBVNZAZNCU-UHFFFAOYSA-N
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Description

5-(4-Acetylpiperazin-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a furan ring, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetylpiperazin-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This step involves the acetylation of piperazine using acetic anhydride under acidic conditions.

    Synthesis of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor such as 3,4-dimethylphenol and formaldehyde.

    Construction of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a nitrile and an amide under basic conditions.

    Coupling Reactions: The final step involves coupling the piperazine, furan, and oxazole intermediates using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxazole ring, converting it to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides and hydroxylated derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

5-(4-Acetylpiperazin-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Acetylpiperazin-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, it can interact with cellular receptors, triggering signal transduction pathways that lead to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-Acetylpiperazin-1-yl)pyridin-2-yl)-2-(2’-fluoro-3-methyl-[2,4’-bipyridin]-5-yl)acetamide
  • 5-(4-Acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-acetamidobenzamide

Uniqueness

5-(4-Acetylpiperazin-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is unique due to its combination of a piperazine ring, a furan ring, and an oxazole ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

5-(4-acetylpiperazin-1-yl)-2-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H24N4O4/c1-15-4-5-18(12-16(15)2)29-14-19-6-7-21(30-19)22-25-20(13-24)23(31-22)27-10-8-26(9-11-27)17(3)28/h4-7,12H,8-11,14H2,1-3H3

InChI Key

FINIHBVNZAZNCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCN(CC4)C(=O)C)C#N)C

Origin of Product

United States

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